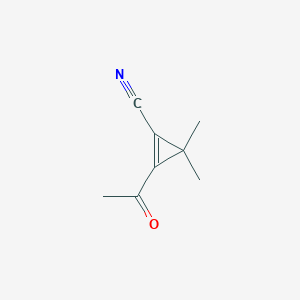
2,6-二氯联苯
描述
2,6-Dichlorobiphenyl is an organic compound with the molecular formula C12H8Cl2 . It is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl .
Synthesis Analysis
The synthesis of 2,6-Dichlorobiphenyl involves a chlorination process. Phenol, chlorobenzene, and N-methylaniline are added in a chlorination kettle, stirring is carried out, and the temperature is slowly raised to 65-75°C .Molecular Structure Analysis
The molecular structure of 2,6-Dichlorobiphenyl consists of two benzene rings with two chlorine atoms attached . The average mass of the molecule is 223.098 Da, and the mono-isotopic mass is 222.000305 Da .Physical And Chemical Properties Analysis
2,6-Dichlorobiphenyl has a density of 1.2±0.1 g/cm3, a boiling point of 288.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 60.6±0.3 cm3, and its polarizability is 24.0±0.5 10-24 cm3 .科学研究应用
Environmental Science and Pollution Research
The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) when biphenyl was used as the carbon source . This indicates that 2,6-Dichlorobiphenyl could potentially be used in environmental science and pollution research, particularly in the study of PCB degradation .
Study of Hydroxylated Derivatives
2,6-Dichlorobiphenyl can be used to study its hydroxylated derivatives. These derivatives are transformed by certain bacteria, which provides evidence that PCB-degrading bacteria are capable of transforming hydroxylated derivatives of PCBs .
Gene Expression Analyses
The transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl shows a clear correlation with the expression of genes of the biphenyl pathway . Therefore, 2,6-Dichlorobiphenyl can be used in gene expression analyses related to the biphenyl pathway .
Production of PCB Metabolites
The PCB metabolite, 2,5-dichlorobenzoic acid (2,5-DCBA), was produced following the transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl . This suggests that 2,6-Dichlorobiphenyl could be used in the production of certain PCB metabolites .
Study of Environmental Contaminants
Hydroxylated derivatives of PCBs, including 2,6-Dichlorobiphenyl, are increasingly considered as a new class of environmental contaminants . Therefore, 2,6-Dichlorobiphenyl can be used in the study of these new environmental contaminants .
Biological and Medicinal Applications
Biphenyl structures, including 2,6-Dichlorobiphenyl, play a crucial role in active pharmaceutical ingredients (APIs) . Therefore, 2,6-Dichlorobiphenyl can be used in the synthesis of compounds for biological and medicinal applications .
安全和危害
作用机制
Target of Action
The primary target of 2,6-Dichlorobiphenyl is the enzyme Biphenyl-2,3-diol 1,2-dioxygenase . This enzyme is found in Burkholderia xenovorans (strain LB400), a bacterium known for its ability to degrade a wide range of organic pollutants . The compound also interacts with the Estrogen receptor , which plays a crucial role in the regulation of eukaryotic gene expression .
Biochemical Pathways
The compound is involved in the biphenyl/polychlorinated biphenyls catabolic pathway in bacteria . This pathway metabolizes several PCB congeners to their corresponding chlorobenzoates . The biphenyl dehydrogenase enzyme, which 2,6-Dichlorobiphenyl targets, catalyzes the second step of this pathway .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by these properties .
Result of Action
It is known that the compound can cause harmful health effects due to its bioaccumulative nature . These effects include skin conditions such as chloracne and rashes, as well as damage to the liver, stomach, and kidneys .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichlorobiphenyl. For instance, the compound is resistant to environmental degradation, leading to its persistence in the environment . It can bioaccumulate in animal tissue and biomagnify in food chains . Furthermore, the compound’s action can be influenced by the presence of other substances in the environment .
属性
IUPAC Name |
1,3-dichloro-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZWUWBAFUBNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038313 | |
| Record name | 2,6-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobiphenyl | |
CAS RN |
33146-45-1 | |
| Record name | PCB 10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33146-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033146451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S2FWS766G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















